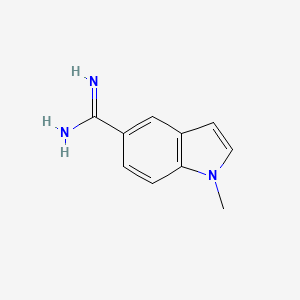

1-Methyl-1h-indole-5-carboximidamide

Description

Contextualization within Indole (B1671886) Core Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the basic structure for a vast number of biologically active natural and synthetic compounds. nih.gov This heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component in numerous pharmaceuticals. nih.gov The amino acid tryptophan, for instance, contains an indole ring, highlighting its importance in biological processes.

The indole framework's versatility allows it to interact with a wide range of biological targets through various mechanisms, including hydrogen bonding and π-π stacking interactions. This has led to the development of indole-based drugs for treating a wide array of conditions, including cancer, inflammation, and microbial infections. nih.gov The functionalization of the indole ring is a key area of research, as the position and nature of substituents can dramatically influence a molecule's biological activity.

Significance of the Carboximidamide Functional Group in Medicinal Chemistry Scaffolds

The carboximidamide group, also known as an amidine, is a functional group that has gained recognition in drug design for its unique chemical properties. It is considered a bioisostere of other functional groups, like amides and esters, meaning it can be used to replace them to potentially enhance a molecule's pharmacokinetic or pharmacodynamic profile.

Recent studies have highlighted the importance of the carboximidamide moiety in the development of novel therapeutic agents. For instance, research into indol-3-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives has shown their potential as dual inhibitors of enzymes implicated in Alzheimer's disease. researchgate.netnih.gov This suggests that the carboximidamide group can play a crucial role in the binding of molecules to the active sites of enzymes.

Current Research Landscape and Emerging Directions for 1-Methyl-1H-indole-5-carboximidamide

While specific research on this compound is still emerging, the combination of its indole core and carboximidamide functional group points toward several promising research avenues. The established biological significance of both moieties suggests that this compound could be a valuable candidate for screening in various therapeutic areas.

Future research will likely focus on the synthesis and biological evaluation of this compound and its analogues. A key step in this process would be the development of efficient synthetic routes, potentially starting from 1-methyl-1H-indole-5-carboxylic acid. chemicalbook.com Investigations into its potential as an anticancer agent are warranted, given that many indole derivatives exhibit antiproliferative activity. ju.edu.sarsc.org Furthermore, exploring its activity as an enzyme inhibitor, similar to other carboximidamide-containing compounds, could unveil novel therapeutic applications. The exploration of its antimicrobial and neuroprotective properties, activities seen in similar indole-based molecules, also represents a logical direction for future studies. smolecule.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

71889-74-2 |

|---|---|

Molecular Formula |

C10H11N3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

1-methylindole-5-carboximidamide |

InChI |

InChI=1S/C10H11N3/c1-13-5-4-7-6-8(10(11)12)2-3-9(7)13/h2-6H,1H3,(H3,11,12) |

InChI Key |

WYRBSQXVDKVTEQ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 5 Carboximidamide

Strategies for Constructing the 1-Methyl-1H-indole Ring System

The formation of the 1-methyl-1H-indole core is a foundational step in the synthesis of the target compound. This typically involves either the direct methylation of a pre-existing indole (B1671886) scaffold or the construction of the indole ring with the N1-methyl group already in place. The regioselective introduction of a functional group at the C5 position is a critical subsequent step.

N1-Methylation Approaches to Indole Scaffolds

The methylation of the indole nitrogen (N1) is a common transformation that can be achieved using various methylating agents. The choice of reagent and reaction conditions is often dictated by the nature of the substituents on the indole ring and the desired selectivity.

A prevalent method involves the use of a base to deprotonate the indole nitrogen, generating an indolide anion, which then acts as a nucleophile to attack a methylating agent. Common bases include sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like dimethylformamide (DMF) or liquid ammonia (B1221849). orgsyn.org Methyl iodide (CH3I) is a frequently used methylating agent in this context. orgsyn.org

More recent and milder methods have also been developed. For instance, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe and efficient reagent for the monoselective N-methylation of indoles under basic conditions. nih.gov Another environmentally benign approach utilizes dimethyl carbonate (DMC) in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govst-andrews.ac.uk

| Methylating Agent | Base/Catalyst | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Methyl Iodide (CH3I) | Sodium Amide (NaNH2) | Liquid Ammonia/Ether | High-yielding, traditional method. | orgsyn.org |

| Phenyl Trimethylammonium Iodide (PhMe3NI) | Base | Not specified | Safe, monoselective, and easy to handle. | nih.gov |

| Dimethyl Carbonate (DMC) | DABCO | Not specified | Environmentally friendly, forms only N-methylated product. | nih.govst-andrews.ac.uk |

Regioselective Introduction of the C5 Moiety

With the 1-methylindole (B147185) core established, the next critical step is the introduction of a functional group at the C5 position, which will serve as a precursor to the carboximidamide group. The directing effects of the indole ring system typically favor electrophilic substitution at the C3 position. Therefore, achieving regioselective functionalization at C5 often requires specific strategies.

One common approach is to start with an indole derivative that already bears a functional group at the C5 position, which is then carried through the N-methylation step. For instance, starting with 1H-indole-5-carbonitrile or 1H-indole-5-carboxylic acid allows for the direct establishment of the required C5 moiety.

Alternatively, direct C-H functionalization methods have emerged as powerful tools for the regioselective modification of indole rings. nih.gov Transition metal-catalyzed reactions, for example, can direct functionalization to specific positions. nih.gov While direct C5-amidation of 1-methylindole is challenging, methods for C5-iodination have been developed, providing a handle for further transformations through cross-coupling reactions. researchgate.netrsc.org

Pathways for the Formation of the Carboximidamide Functional Group at C5

The conversion of a C5-substituent into the carboximidamide group is the final and defining stage of the synthesis. Several synthetic routes can be envisioned, primarily starting from nitrile, amide, or carboxylic acid precursors.

Pinner-type Reactions from Nitrile Precursors

The Pinner reaction is a classic method for converting nitriles into imidates, which can be readily transformed into amidines. wikipedia.orgorganic-chemistry.org This pathway commences with 1-methyl-1H-indole-5-carbonitrile as the key intermediate.

The first step of the Pinner reaction involves the treatment of the nitrile with an anhydrous alcohol, typically ethanol (B145695), in the presence of a strong acid catalyst like hydrogen chloride (HCl) gas. nih.govresearchgate.net This reaction forms an intermediate imino ester salt, known as a Pinner salt. Subsequent treatment of this salt with ammonia or an amine leads to the formation of the desired carboximidamide. wikipedia.org

Plausible Reaction Scheme:

Formation of Pinner Salt: 1-methyl-1H-indole-5-carbonitrile reacts with ethanol and HCl to form ethyl 1-methyl-1H-indole-5-carboximidate hydrochloride.

Ammonolysis: The Pinner salt is then treated with ammonia to yield 1-methyl-1H-indole-5-carboximidamide.

| Step | Reactants | Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | 1-Methyl-1H-indole-5-carbonitrile, Ethanol | Anhydrous HCl | Ethyl 1-methyl-1H-indole-5-carboximidate hydrochloride | wikipedia.orgorganic-chemistry.org |

| 2 | Ethyl 1-methyl-1H-indole-5-carboximidate hydrochloride | Ammonia | This compound | wikipedia.org |

Amidination Reactions from Amide Derivatives

An alternative route to the target compound involves the direct conversion of an amide to an amidine. This pathway would start from 1-methyl-1H-indole-5-carboxamide. The transformation can be achieved using various amidinating agents.

One potential method involves the use of reagents that convert the amide carbonyl into a more reactive species, which can then be displaced by an amine. For example, the amide could be treated with a dehydrating agent to form a nitrile in situ, which then undergoes a Pinner-type reaction. More direct methods for amidination of amides are also known in organic synthesis.

A convenient one-step transformation of primary and secondary amines into the corresponding unprotected guanidines has been described using 1H-pyrazole-1-carboxamidine. organic-chemistry.org While this is for the formation of guanidines from amines, analogous reagents could potentially be employed for the conversion of amides to carboximidamides.

Multi-Step Synthesis from Indole Carboxylic Acid Derivatives

A versatile and common approach begins with a carboxylic acid derivative, such as 1-methyl-1H-indole-5-carboxylic acid. This route offers flexibility as carboxylic acids can be readily converted into a variety of functional groups.

The synthetic sequence would typically involve:

Amide Formation: The carboxylic acid is first converted to the corresponding primary amide, 1-methyl-1H-indole-5-carboxamide. This is often achieved by activating the carboxylic acid with a coupling agent (e.g., thionyl chloride, HATU) followed by treatment with ammonia.

Dehydration to Nitrile: The primary amide is then dehydrated to the corresponding nitrile, 1-methyl-1H-indole-5-carbonitrile. Common dehydrating agents include phosphorus oxychloride (POCl3) or trifluoroacetic anhydride. nih.gov

Pinner Reaction: The resulting nitrile is then converted to the target carboximidamide via the Pinner reaction as described in section 2.2.1.

This multi-step approach, while longer, is often reliable and utilizes well-established chemical transformations.

Design and Synthesis of Analogs and Derivatives of this compound

The synthesis of this compound is most commonly achieved through the Pinner reaction, a classic method for converting nitriles into imidates, which are then readily converted to amidines. wikipedia.orgnih.gov This process typically starts from 1-methyl-1H-indole-5-carbonitrile. The nitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride gas to form the corresponding ethyl imidate hydrochloride salt, often referred to as a Pinner salt. organic-chemistry.orgresearchgate.net Subsequent reaction of this intermediate with ammonia leads to the formation of the desired this compound. nih.gov

The starting material, 1-methyl-1H-indole-5-carbonitrile, can be prepared by methylation of 1H-indole-5-carbonitrile. nih.gov The synthesis of 1H-indole-5-carbonitrile itself can be accomplished through various multi-step procedures starting from readily available precursors like 3-methyl-4-nitrobenzoic acid. tdcommons.org

Modifications to the Indole Nitrogen (N1) Substituent

The substituent at the N1 position of the indole ring plays a crucial role in modulating the electronic properties and steric profile of the molecule, which can significantly influence its biological activity. A variety of analogs can be synthesized by introducing different substituents at this position.

The general synthetic strategy involves the N-alkylation or N-arylation of a suitable indole precursor, such as ethyl 1H-indole-5-carboxylate, followed by conversion of the ester to the carboximidamide. For instance, N-alkylation can be achieved by reacting the indole with an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) in the presence of a base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). orgsyn.orgambeed.com N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination.

Below is a table summarizing representative analogs with modifications at the N1 position, based on common synthetic transformations reported for indole derivatives.

| Compound ID | N1 Substituent | Precursor | Synthetic Method |

| A-1 | Ethyl | 1H-Indole-5-carbonitrile | N-alkylation with ethyl bromide and NaH |

| A-2 | Benzyl | 1H-Indole-5-carbonitrile | N-alkylation with benzyl chloride and KOH |

| A-3 | Phenyl | 1H-Indole-5-carbonitrile | Ullmann condensation with bromobenzene |

| A-4 | (1-Methyl-1H-imidazol-5-yl)methyl | 1H-Indole-5-carbonitrile | Nucleophilic substitution with 5-(chloromethyl)-1-methyl-1H-imidazole |

Substituent Effects on the Indole Ring System

Introducing substituents onto the benzene (B151609) portion of the indole ring is another key strategy for generating structural diversity and fine-tuning the properties of the parent compound. Halogenation, nitration, and Friedel-Crafts reactions are common electrophilic aromatic substitution reactions employed to modify the indole ring. The position of substitution is directed by the existing groups on the ring.

For instance, halogenation at various positions can be achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). The synthesis of alkoxy-substituted analogs can be accomplished starting from the corresponding hydroxyindoles, followed by Williamson ether synthesis. nih.gov The synthesis of such analogs often involves multi-step sequences starting from appropriately substituted anilines, which are then used in classic indole syntheses like the Fischer, Japp-Klingemann, or Hemetsberger methods. clockss.orgnih.govnih.gov

The following table illustrates examples of analogs with various substituents on the indole ring.

| Compound ID | Substituent(s) on Indole Ring | Starting Material | Key Synthetic Step |

| B-1 | 3-Chloro | 1-Methyl-1H-indole-5-carbonitrile | Chlorination with NCS |

| B-2 | 4-Methyl | 4-Methylindole precursor | Hemetsberger indole synthesis |

| B-3 | 6-Fluoro | 6-Fluoro-1H-indole-5-carbonitrile | Fischer indole synthesis |

| B-4 | 7-Methoxy | 7-Methoxy-1H-indole-5-carbonitrile | Fischer indole synthesis |

Variations within the Carboximidamide Moiety

The carboximidamide group itself offers multiple points for modification, allowing for the synthesis of a wide range of derivatives, including N-substituted amidines and amidoximes.

N-substituted amidines can be prepared by reacting the Pinner salt intermediate with primary or secondary amines instead of ammonia. nih.gov This allows for the introduction of various alkyl and aryl groups on the amidine nitrogen atoms. Another approach involves the direct condensation of amines with amides activated by reagents like trifluoromethanesulfonic anhydride. researchgate.net

Furthermore, the carboximidamide can be converted into related functional groups. For example, treatment of a nitrile with hydroxylamine (B1172632) leads to the formation of an N-hydroxycarboximidamide, also known as an amidoxime. nih.gov These amidoximes can be further O-alkylated to produce N-alkoxycarboximidamides.

The table below provides examples of derivatives with variations in the carboximidamide moiety.

| Compound ID | Carboximidamide Variation | Reactant with Pinner Salt/Nitrile |

| C-1 | N'-Methylcarboximidamide | Methylamine |

| C-2 | N',N'-Dimethylcarboximidamide | Dimethylamine |

| C-3 | N'-Phenylcarboximidamide | Aniline |

| C-4 | N'-Hydroxycarboximidamide (Amidoxime) | Hydroxylamine |

| C-5 | N'-Methoxycarboximidamide | O-Methylhydroxylamine |

Advanced Structural Elucidation and Analytical Characterization of 1 Methyl 1h Indole 5 Carboximidamide

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be assembled.

For 1-Methyl-1H-indole-5-carboximidamide, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton in the molecule. The N-methyl group would appear as a sharp singlet, typically in the range of 3.7-3.9 ppm. The protons on the indole (B1671886) ring would exhibit characteristic chemical shifts and coupling patterns. For instance, the H2 and H3 protons on the pyrrole (B145914) ring are anticipated to appear as doublets around 7.2-7.4 ppm and 6.4-6.6 ppm, respectively. The protons on the benzene (B151609) portion of the indole core (H4, H6, and H7) would resonate in the aromatic region (7.3-8.0 ppm), with their exact positions and multiplicities influenced by the C5-carboximidamide substituent. The protons of the carboximidamide group itself (-C(=NH)NH₂) would likely appear as broad signals due to chemical exchange and quadrupole effects of the nitrogen atoms.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The N-methyl carbon is expected to have a signal around 33 ppm. The ten carbons of the 1-methyl-1H-indole core would show distinct resonances, with quaternary carbons (C3a, C5, C7a) being identifiable through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The carboximidamide carbon (C=N) would be found significantly downfield, typically in the 155-165 ppm region.

Based on data from analogous compounds such as 1-methylindole (B147185) and other 5-substituted indoles, the following tables outline the predicted NMR assignments. chemicalbook.comchemicalbook.comnih.gov

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | ~3.80 | Singlet |

| H2 | ~7.35 | Doublet |

| H3 | ~6.48 | Doublet |

| H4 | ~7.50 | Doublet |

| H6 | ~7.65 | Doublet of Doublets |

| H7 | ~7.95 | Doublet |

| C(=NH)NH ₂ | 6.0 - 8.0 | Broad Singlet |

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N-C H₃ | ~33.0 |

| C2 | ~129.5 |

| C3 | ~101.8 |

| C3a | ~128.5 |

| C4 | ~122.0 |

| C5 | ~125.0 |

| C6 | ~119.0 |

| C7 | ~110.0 |

| C7a | ~137.0 |

| C (=NH)NH₂ | ~160.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic bands confirming its key structural features. Strong to medium bands in the 3100-3400 cm⁻¹ region would correspond to the N-H stretching vibrations of the carboximidamide group. The C=N stretch of the imidamide functional group is expected to appear in the 1640-1680 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group would be seen just below 3000 cm⁻¹. Vibrations associated with the indole ring structure would produce a complex fingerprint region below 1600 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show strong absorption bands characteristic of the indole nucleus, generally around 220 nm and 270-290 nm. mdpi.comresearchgate.net The presence of the carboximidamide substituent at the 5-position may cause a slight bathochromic (red) shift of these absorption maxima compared to unsubstituted 1-methylindole.

Expected Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amidine) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (Imidamide) | 1640 - 1680 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. longdom.org It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million, ppm). For this compound (molecular formula C₁₀H₁₁N₃), HRMS provides an exact mass that can distinguish it from other compounds with the same nominal mass. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The precise measurement of this ion's mass serves as definitive proof of the molecular formula. nih.gov

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃ |

| Monoisotopic Mass | 173.0953 g/mol |

| Ion | [M+H]⁺ |

Solid-State Structural Analysis

While spectroscopic methods reveal the structure of a molecule in solution or the gas phase, solid-state analysis defines its arrangement in a crystal lattice.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal of the compound, one can determine the precise coordinates of every atom, providing unambiguous information on bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a crystal structure would confirm the planarity of the indole ring system and reveal the exact conformation of the C5-carboximidamide substituent relative to the ring. Furthermore, it would provide invaluable insight into the intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. The N-H groups of the carboximidamide moiety are strong hydrogen bond donors, and the nitrogen atoms are hydrogen bond acceptors, suggesting that a network of intermolecular hydrogen bonds would be a dominant feature in the crystal lattice. mdpi.com Although a specific crystal structure for this compound is not publicly available, the table below indicates the type of data that would be obtained from such an analysis. nih.gov

Representative Crystallographic Data Table

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0 |

| b (Å) | 15.0 |

| c (Å) | 8.5 |

| β (°) | 95.0 |

| Volume (ų) | 888.0 |

Chromatographic and Purity Assessment Methodologies

Ensuring the purity of a chemical compound is crucial for its use in further research. Chromatography is the primary technique for separating components of a mixture and assessing purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the purity of non-volatile organic compounds like this compound. nih.govmdpi.com The methodology involves injecting a solution of the sample onto a column packed with a nonpolar stationary phase (typically C18 silica). A polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. cetjournal.it

A typical purity assessment would utilize a gradient elution, where the proportion of the organic solvent is increased over time. This ensures the elution of any impurities with different polarities. The components are detected as they exit the column, most commonly by a UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 220 or 270 nm). The purity is then calculated based on the relative area of the peak corresponding to the main compound compared to the total area of all peaks in the chromatogram. A purity level of >95% is generally required for most research applications.

Table of Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₀H₁₁N₃ |

| 1-Methylindole | C₉H₉N |

| Acetonitrile | C₂H₃N |

Computational Chemistry and in Silico Studies of 1 Methyl 1h Indole 5 Carboximidamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

The reactivity of the molecule can be predicted by analyzing parameters derived from DFT calculations. For instance, the heat of formation can be calculated using isodesmic reaction conditions to evaluate the relative stability of different derivatives. The analysis of the molecule's electrostatic potential map identifies electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attack, respectively. This information is crucial for understanding how 1-Methyl-1H-indole-5-carboximidamide might interact with other molecules or participate in chemical reactions.

Molecular orbital analysis, particularly the study of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For indole (B1671886) derivatives, DFT studies have shown that substitutions on the ring can cause a bathochromic (red) shift in the HOMO-LUMO gap. researchgate.net Analysis of these orbitals for this compound would reveal the distribution of electron density. Typically, the HOMO is located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts, indicating the regions most likely to act as an electron donor and acceptor, respectively.

| Computational Method | Application to Indole Derivatives | Insights Gained |

| DFT (B3LYP) | Geometry Optimization | Predicts stable conformations, bond lengths, and angles. chemrxiv.org |

| DFT | Heat of Formation Calculation | Assesses the relative thermodynamic stability of compounds. |

| HOMO-LUMO Analysis | Energy Gap Calculation | Determines chemical reactivity and electronic stability. |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable for studying how a ligand, such as a derivative of this compound, interacts with a biological target like a protein or receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. In a notable study, derivatives incorporating the carboximidamide functional group were docked into a model of the human A3 adenosine (B11128) receptor (hA3R) using an induced-fit docking protocol. nih.gov This method allows for flexibility in both the ligand and the receptor's active site, providing a more realistic prediction of the binding pose. nih.govacs.org

| Interacting Ligand Group | Receptor Residue | Type of Interaction | Reference |

| Carboximidamide Amino Group | Asn250 (N250) | Bidentate Hydrogen Bond | nih.gov |

| 2-Pyridinyl Nitrogen | Asn250 (N250) | Water-Bridged Interactions | nih.gov |

| Dichlorophenyl Group | Val169, Met172, Phe182 | Dispersion Interactions | nih.gov |

| Isoxazole Ring | Phe168 | π–π Stacking | nih.gov |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and the dynamics of their interactions. nih.gov In the context of this compound derivatives, MD simulations have been performed for extended periods (e.g., 500 ns) to investigate the binding profile of antagonist compounds within the hA3R receptor. nih.gov

These simulations confirm the stability of the binding poses predicted by docking and provide a dynamic view of the key interactions. For instance, MD simulations showed that the dichlorophenyl group of one antagonist (compound 37) consistently engaged in dispersion interactions with residues such as V169, M172, and F182. nih.gov Such simulations are critical for validating docking results and understanding the conformational changes that occur upon ligand binding, which can influence a compound's efficacy and residence time at the receptor. nih.gov

Predictive Modeling for Research Compound Optimization

Computational models are instrumental in the hit-to-lead optimization phase of drug discovery, where an initial "hit" compound is systematically modified to improve its pharmacological properties. The study on hA3R antagonists provides a clear example of this process. nih.gov

By combining molecular docking and MD simulations, researchers established a structure-activity relationship (SAR) that guided the synthesis of new derivatives. nih.gov Furthermore, advanced computational techniques like Thermodynamic Integration coupled with Molecular Dynamics (TI/MD) were employed. TI/MD calculates the relative binding free energy (ΔΔG) between two ligands, predicting whether a proposed chemical modification is likely to improve binding affinity. nih.govacs.org For example, TI/MD calculations predicted that adding a bromine atom to a specific position on an antagonist would be favorable, a prediction that was later confirmed experimentally. nih.gov This predictive power accelerates the optimization process by prioritizing the synthesis of compounds with the highest probability of success.

| Alchemical Transformation | Predicted Change in Binding Free Energy (ΔΔGb, TI/MD) | Interpretation |

| Compound 37 → Compound 39 (+Br) | -0.67 ± 0.04 kcal/mol | Favored transformation; predicted to improve binding affinity. nih.gov |

| Compound 37 → Compound 38 (+2Cl) | +0.58 ± 0.04 kcal/mol | Unfavored transformation; predicted to decrease binding affinity. nih.gov |

| Compound 37 → Compound 76 (+2Me) | -0.64 ± 0.05 kcal/mol | Favored transformation; predicted to improve binding affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Indole Carboximidamide Analogs

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that aim to correlate the structural or property-based features of chemical compounds with their biological activities. longdom.orgnih.gov These models are instrumental in drug discovery for predicting the activity of novel compounds and optimizing lead candidates. lkouniv.ac.in For indole analogues, such as derivatives of this compound, QSAR studies can elucidate the key molecular descriptors that govern their therapeutic effects.

A notable QSAR study was conducted on a series of 48 Me-indoxam derivatives, which are indole analogues, to understand their inhibitory activity against human group V secretory phospholipase A2 (hVPLA2), an enzyme implicated in inflammatory processes. The study successfully developed predictive models that highlighted several key descriptors influencing the inhibitory activity.

The positive correlation with the spatial descriptor Pmiz indicated that the orientation of substituents along the Z-axis is crucial for effective interaction with the active site of the PLA2 enzyme. Conversely, the negative contribution of the b_rotN descriptor, which relates to the number of rotatable bonds, suggested that increased molecular flexibility is detrimental to the inhibitory activity. This implies that a more rigid conformation is favorable for binding. Furthermore, the study revealed that the inhibitory activity of these indole analogs is significantly influenced by their molecular size, energy, and polarity.

Table 1: Key Molecular Descriptors in QSAR Models for Indole Analogs

| Descriptor Type | Descriptor Name | Correlation with Activity | Implication for Biological Activity |

|---|---|---|---|

| Spatial | Pmiz | Positive | Proper orientation of substituents is necessary for optimal interaction with the enzyme's active site. |

| Atom and Bond Count | b_rotN | Negative | Increased molecular flexibility is unfavorable for inhibitory action. |

These findings from QSAR studies on indole analogs provide valuable insights for the rational design of new derivatives of this compound with enhanced biological activity. By focusing on optimizing the identified descriptors, researchers can guide the synthesis of more potent and selective compounds.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Research Optimization

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. researchgate.net These computational methods help in identifying potential liabilities and optimizing molecules to improve their drug-like properties, thereby reducing the likelihood of late-stage failures in clinical development. nih.gov For research involving this compound and its analogs, in silico ADME predictions are invaluable for prioritizing candidates with favorable pharmacokinetic characteristics.

A computational study on novel 2-substituted-5-hydroxy-1-(1-methyl-3-morpholinopropyl)-1H-indole-3-carboxamide derivatives, which share a similar indole core, provides a relevant example of in silico ADME prediction. eurekaselect.com The primary objective of such studies is to evaluate properties that are crucial for a compound's bioavailability and its ability to reach the target site in the body.

Key ADME parameters that are often evaluated include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These parameters are often assessed in the context of established guidelines like Lipinski's rule of five, which helps in predicting oral bioavailability. researchgate.net For instance, in silico studies on various carboxamide derivatives have shown good pharmacokinetic properties, including high gastrointestinal absorption and oral bioavailability, with minimal toxicity predictions. researchgate.net

Table 2: Predicted ADME Properties for Indole Carboxamide Analogs

| ADME Parameter | Predicted Outcome | Significance in Drug Development |

|---|---|---|

| Gastrointestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Oral Bioavailability | Favorable | Suggests the compound can be effectively administered orally. |

| Blood-Brain Barrier Permeability | Variable | Determines the potential for CNS activity. |

| P-glycoprotein Substrate | Typically No | Non-substrates are less likely to be actively removed from cells. |

The in silico analysis of indole derivatives, such as melatonin (B1676174) analogs, has also demonstrated the utility of these predictive models in assessing metabolic stability. nih.gov By predicting interactions with metabolic enzymes like cytochrome P450s, researchers can anticipate the rate of metabolism and the potential for drug-drug interactions. nih.gov For novel indole carboxamide derivatives, these predictions can guide structural modifications to enhance metabolic stability and prolong the compound's duration of action. The use of these predictive tools is essential for optimizing the research and development of new therapeutic agents based on the this compound scaffold.

Applications of 1 Methyl 1h Indole 5 Carboximidamide in Chemical Biology and Research Tools

Development of Chemical Probes for Biological Systems

Currently, there is a notable lack of specific studies detailing the use of 1-methyl-1H-indole-5-carboximidamide as a chemical probe. Chemical probes are powerful tools designed to study biological systems by selectively binding to a specific target, often enabling the visualization or quantification of that target. The development of such a probe would typically involve modifying the core structure of this compound to incorporate a reporter group, such as a fluorescent dye or a radioactive isotope, without compromising its binding affinity and selectivity for a potential biological target.

While the broader class of indole (B1671886) derivatives has been investigated for various biological activities, including antimicrobial and anticancer properties, the specific interactions of this compound with cellular targets that would predicate its use as a chemical probe have not been elucidated in the available research.

Utilization as Building Blocks in Organic Synthesis

Organic building blocks are fundamental molecules used in the construction of more complex chemical structures. The this compound structure contains several reactive sites that could theoretically be exploited in organic synthesis. The carboximidamide group, in particular, offers potential for various chemical transformations.

The synthesis of related indole derivatives often commences with 1H-indole-5-carboxylic acid, which undergoes methylation to yield 1-methyl-1H-indole-5-carboxylic acid. Subsequent conversion to the corresponding amide is a common step. The synthesis of the carboximidamide functional group would represent a further synthetic step. Although this suggests a plausible synthetic route to this compound, specific examples of its use as a building block to create more complex, named compounds are not documented in the reviewed literature.

Role as a Privileged Scaffold in Drug Discovery Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The indole ring system is widely recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs.

Derivatives of the indole scaffold have been explored for a wide range of therapeutic applications. However, specific research focusing on this compound as a privileged scaffold is scarce. The DrugBank database contains an entry for a related compound, 2-(2-methylphenyl)-1H-indole-5-carboximidamide, which underscores the existence and potential relevance of the indole-5-carboximidamide moiety in drug design. This suggests that while the foundational indole structure is indeed privileged, the specific contributions and therapeutic potential of the 1-methyl-5-carboximidamide substitution pattern require dedicated investigation.

Future Research Directions and Academic Perspectives for 1 Methyl 1h Indole 5 Carboximidamide

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1-Methyl-1H-indole-5-carboximidamide and its analogs is a critical starting point for all subsequent biological and medicinal chemistry studies. While classical methods for indole (B1671886) synthesis exist, future efforts should be directed towards the development of more efficient, sustainable, and versatile synthetic routes.

Key Research Objectives:

Green Chemistry Approaches: Traditional indole syntheses often rely on harsh reaction conditions and hazardous reagents. Future research should prioritize the use of greener solvents, such as ethanol (B145695), and the avoidance of heavy metal catalysts. smolecule.comchemicalbook.com Methodologies like mechanochemical synthesis could also be explored to reduce solvent waste and energy consumption. drugbank.com

Multicomponent Reactions (MCRs): Innovative two-step or one-pot multicomponent reactions can offer a rapid and efficient way to assemble the indole core from simple, readily available starting materials. smolecule.comchemicalbook.com These methods allow for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound scaffold would be highly valuable. This would enable the rapid diversification of lead compounds without the need for de novo synthesis, accelerating the optimization process.

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of safety, scalability, and reproducibility for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key References |

| Green Chemistry | Reduced environmental impact, increased safety. | smolecule.comchemicalbook.comnih.govnih.gov |

| Multicomponent Reactions | High efficiency, atom economy, and diversity. | smolecule.comchemicalbook.com |

| Late-Stage Functionalization | Rapid generation of analogs from a common core. | N/A |

| Flow Chemistry | Improved control, scalability, and safety. | N/A |

Discovery of Undiscovered Biological Targets and Pathways

While the broader class of indole derivatives has been extensively studied, the specific biological targets and pathways modulated by this compound remain largely unknown. A key area of future research will be the systematic elucidation of its mechanism of action.

Potential Areas of Investigation:

Antiproliferative Activity: Carboximidamide moieties have been incorporated into molecules targeting various kinases involved in cancer progression, such as EGFR, BRAF, and CDK2. nih.govnih.govrsc.org Future studies should investigate the potential of this compound to inhibit these or other cancer-related targets.

Enzyme Inhibition: Based on the activities of related indole carboxamides, this compound could be explored as an inhibitor of enzymes involved in metabolic pathways or as a dual inhibitor of enzymes like acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), which are implicated in Alzheimer's disease. rsc.org

Antimicrobial Properties: Indole derivatives are known to possess antimicrobial effects. mdpi.com The potential of this compound as an antibacterial or antifungal agent warrants investigation, including the identification of its specific microbial targets.

Neuroprotective Effects: Preliminary studies on similar compounds suggest potential neuroprotective properties, making this an interesting avenue for research in the context of neurodegenerative diseases.

| Potential Biological Activity | Rationale based on Related Compounds | Key References |

| Anticancer | Carboximidamide hybrids show kinase inhibition. | nih.govnih.govrsc.org |

| Enzyme Inhibition | Indole-based compounds inhibit various enzymes. | rsc.org |

| Antimicrobial | Indole scaffold is common in antimicrobial agents. | mdpi.com |

| Neuroprotection | Related indole carboxamides show neuroprotective potential. | N/A |

Advanced Integration of Computational and Experimental Approaches

The synergy between computational and experimental methods is a cornerstone of modern drug discovery. nih.govresearchgate.net For this compound, an integrated approach will be crucial for accelerating research and optimizing its properties.

Future Strategies:

In Silico Screening: Virtual screening of large compound libraries against known protein targets can help to prioritize experimental testing and identify potential biological targets for this compound.

Molecular Docking and Dynamics: Computational docking and molecular dynamics simulations can provide insights into the binding modes of this compound with its potential protein targets. nih.gov This information can guide the rational design of more potent and selective analogs.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be essential for the early-stage evaluation of the drug-likeness of this compound and its derivatives. chemsrc.com

Quantitative Structure-Activity Relationship (QSAR): As more biological data becomes available, QSAR models can be developed to correlate the structural features of this compound analogs with their biological activity, further guiding the design of new compounds.

| Computational Method | Application in Research | Key References |

| Virtual Screening | Identification of potential biological targets. | researchgate.netufl.edu |

| Molecular Docking | Prediction of binding modes and interactions. | nih.gov |

| ADMET Prediction | Early assessment of drug-like properties. | chemsrc.com |

| QSAR | Guiding lead optimization. | nih.gov |

Development of High-Throughput Screening Platforms for Related Scaffolds

High-throughput screening (HTS) is a powerful tool for identifying initial "hits" from large compound libraries. nih.govufl.edu The development of HTS platforms tailored to the this compound scaffold and its analogs will be instrumental in discovering novel biological activities.

Future Directions:

Assay Development: The design and optimization of robust and miniaturized biochemical and cell-based assays are the first step in any HTS campaign. nih.gov These assays should be relevant to the potential therapeutic areas of interest for this compound class.

Library Synthesis: The creation of a dedicated screening library of this compound derivatives, leveraging the novel synthetic methodologies discussed in section 7.1, will be crucial for exploring the chemical space around this scaffold.

Phenotypic Screening: In addition to target-based screening, phenotypic screening of this compound class in various disease models (e.g., cancer cell lines, microbial cultures) can uncover unexpected biological activities and novel mechanisms of action.

Affinity-Based Screening: Techniques such as high-performance affinity chromatography (HPAC) can be employed for the rapid screening of indole-based compounds against specific protein targets like human serum albumin (HSA) to understand their binding characteristics. nih.gov

| HTS Approach | Objective | Key References |

| Assay Development | Creation of robust screening methods. | nih.govnih.gov |

| Library Synthesis | Generation of diverse chemical matter for screening. | ufl.edu |

| Phenotypic Screening | Discovery of novel biological activities in disease models. | ufl.edu |

| Affinity-Based Screening | Characterization of protein binding interactions. | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-1H-indole-5-carboximidamide, and how can its purity be validated?

- Methodology : Start with 1-Methyl-1H-indole-5-carbaldehyde (CAS: 90923-75-4) as a precursor, which has a well-documented synthesis pathway involving Vilsmeier-Haack formylation . Convert the aldehyde to the carboximidamide via amidoxime formation, followed by dehydration. Purify intermediates using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and validate purity via HPLC (>98% by reverse-phase C18 column) . Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste services. Emergency measures align with indole derivative protocols: rinse eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology : Employ SHELXL for small-molecule refinement. Collect high-resolution data (≤1.0 Å) to resolve electron density maps for the amidine group. For twinned crystals, use SHELXD for structure solution and refine with SHELXL’s TWIN/BASF commands. Compare bond lengths (e.g., C–N in amidine vs. carboxamide) to validate tautomeric states .

Q. How do researchers address contradictions in pharmacological activity data for this compound?

- Methodology : Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to rule out cell-specific effects. Validate target engagement using SPR (surface plasmon resonance) or radioligand binding assays. Cross-reference computational docking (e.g., AutoDock Vina) with crystallographic data to confirm binding poses .

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

- Methodology : Use density functional theory (DFT) at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental results from SNAr (nucleophilic aromatic substitution) reactions. Solvent effects (e.g., DMSO vs. THF) can be modeled using the SMD continuum solvation model .

Q. How to optimize solubility and stability for in vivo studies?

- Methodology : Screen co-solvents (e.g., cyclodextrins, PEG-400) using phase-solubility diagrams. For salt formation, test HCl or trifluoroacetate salts via pH-metric titration. Monitor stability in PBS and plasma at 37°C using LC-MS, identifying degradation products (e.g., hydrolysis of the amidine group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.